Drug-Likeness and Lead-Likeness Profile Comparison
The target compound exhibits a QED (Quantitative Estimate of Drug-likeness) score of 0.69 . This metric integrates multiple molecular descriptors and places the compound above the commonly cited attractiveness threshold of 0.67. By comparison, the close analog where the 3-(1H-pyrazol-1-yl)benzamide is replaced by a 4-(morpholin-4-yl)benzamide (CAS 2034203-99-9) is predicted to have a lower QED score due to the increased number of rotatable bonds and altered hydrogen-bonding profile introduced by the morpholine ring [1]. The target compound's zero Rule-of-Five violations, moderate lipophilicity (AlogP 1.29), and balanced polar surface area (90.65 Ų) suggest favorable oral bioavailability potential relative to more lipophilic or more polar analogs in the same series.
vs predicted lower (morpholine analog)
| Evidence Dimension | Drug-likeness (QED Score) |
|---|---|
| Target Compound Data | QED Weighted: 0.69; AlogP: 1.29; PSA: 90.65 Ų; RO5 Violations: 0 |
| Comparator Or Baseline | N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(morpholin-4-yl)benzamide (CAS 2034203-99-9): QED predicted lower; increased rotatable bonds and HBA count due to morpholine [1] |
| Quantified Difference | Target compound QED 0.69 vs. comparator predicted <0.67 (class-level inference) |
| Conditions | Computed properties (AlogP, PSA, HBA, HBD, QED) from Aladdin Scientific database and structural comparison |
Why This Matters
A higher QED score and zero RO5 violations indicate superior drug-likeness, which can reduce attrition risk in early-stage screening campaigns.
- [1] Kuujia.com. N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(morpholin-4-yl)benzamide (CAS 2034203-99-9). Structural comparison. View Source
